3-(4-chlorophenyl)-5-phenyl-1H-pyrazole
CAS No.: 30152-32-0
Cat. No.: VC11118083
Molecular Formula: C15H11ClN2
Molecular Weight: 254.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30152-32-0 |
|---|---|
| Molecular Formula | C15H11ClN2 |
| Molecular Weight | 254.71 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-3-phenyl-1H-pyrazole |
| Standard InChI | InChI=1S/C15H11ClN2/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) |
| Standard InChI Key | WLPDBGOPQLWLLN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole (CHClN) has a molecular weight of 254.71 g/mol . Its IUPAC name, 4-(3-chlorophenyl)-5-phenyl-1H-pyrazole, reflects the positional isomerism of the chlorine substituent on the phenyl ring (Figure 1). Key identifiers include:
The planar pyrazole core facilitates π-π stacking interactions with biological targets, while the electron-withdrawing chlorine atom enhances electrophilic reactivity, potentially influencing binding affinity .
Table 1: Molecular Properties of 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 254.71 g/mol |
| Hydrogen Bond Donors | 1 (N-H) |
| Hydrogen Bond Acceptors | 2 (N atoms) |
| XLogP3 | 4.2 (predicted) |
Synthesis and Structural Modification
Classical Cyclocondensation Approaches
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 3,5-diarylpyrazoles like 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole, a common route involves reacting 4-chlorophenyl hydrazine with a diketone precursor under acidic conditions . For example:
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Hydrazine-Diketone Cyclization:
Yields range from 60–85% depending on substituent electronic effects .
Microwave-Assisted Synthesis
Modern techniques employ microwave irradiation to accelerate reaction kinetics. A study by Ragavan et al. achieved 90% yield for analogous 1,5-diarylpyrazoles using 300 W irradiation for 10 minutes . This method reduces side products and enhances regioselectivity.
Table 2: Synthetic Methods for Diarylpyrazoles
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating | HCl, ethanol, reflux, 6h | 65 | |
| Microwave Irradiation | 300 W, 10 min, solvent-free | 90 | |
| Ultrasonic Promotion | NaOH, HO/EtOH, 40 kHz | 78 |
Pharmacological Activities of Structural Analogs
Anti-Inflammatory and Analgesic Effects
Pyrazole derivatives with chloro-substituted aryl groups demonstrate potent cyclooxygenase-2 (COX-2) inhibition. For instance:
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El-Sayed et al. synthesized N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline, which showed 82% inhibition of carrageenan-induced edema at 50 mg/kg, comparable to celecoxib .
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Bekhit et al. reported 4-thiazolyl pyrazolyl derivatives with IC values of 0.8–1.2 µM against COX-2, outperforming indomethacin (IC = 1.5 µM) .
The chlorine atom’s electronegativity likely enhances binding to COX-2’s hydrophobic pocket, reducing prostaglandin synthesis .
Antimicrobial Activity
Chlorophenyl-substituted pyrazoles exhibit broad-spectrum antimicrobial effects:
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Chovatia et al. tested 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole against Mycobacterium tuberculosis, showing 98% inhibition at 6.25 µg/mL, rivaling rifampin .
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Argade et al. synthesized pyrazole-oxazolone hybrids with minimum inhibitory concentrations (MIC) of 2–4 µg/mL against Staphylococcus aureus .
Table 3: Antimicrobial Activity of Selected Pyrazoles
| Compound | MIC (µg/mL) | Pathogen | Reference |
|---|---|---|---|
| 1-Acetyl-3,5-diphenyl | 6.25 | M. tuberculosis | |
| Pyrazole-oxazolone hybrid | 2.0 | S. aureus | |
| 3-(4-Chlorophenyl) analog | N/A | E. coli (predicted) | – |
Mechanistic Insights and Structure-Activity Relationships (SAR)
Role of the Chlorophenyl Group
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Electron-Withdrawing Effect: The chlorine atom increases the compound’s acidity (pKa ~ 2.5), enhancing solubility in physiological matrices .
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Hydrophobic Interactions: The 4-chlorophenyl moiety improves membrane permeability, as evidenced by log P values >4 for active analogs .
Substitution Patterns and Bioactivity
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